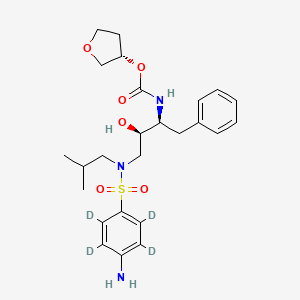

Amprenavir-d4

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Fórmula molecular |

C25H35N3O6S |

|---|---|

Peso molecular |

509.7 g/mol |

Nombre IUPAC |

[(3S)-oxolan-3-yl] N-[(2S,3R)-4-[(4-amino-2,3,5,6-tetradeuteriophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate |

InChI |

InChI=1S/C25H35N3O6S/c1-18(2)15-28(35(31,32)22-10-8-20(26)9-11-22)16-24(29)23(14-19-6-4-3-5-7-19)27-25(30)34-21-12-13-33-17-21/h3-11,18,21,23-24,29H,12-17,26H2,1-2H3,(H,27,30)/t21-,23-,24+/m0/s1/i8D,9D,10D,11D |

Clave InChI |

YMARZQAQMVYCKC-MHVPRHJPSA-N |

SMILES isomérico |

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)N(C[C@H]([C@H](CC2=CC=CC=C2)NC(=O)O[C@H]3CCOC3)O)CC(C)C)[2H] |

SMILES canónico |

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2CCOC2)O)S(=O)(=O)C3=CC=C(C=C3)N |

Origen del producto |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Amprenavir-d4, a deuterated analog of the HIV protease inhibitor Amprenavir. This guide details its primary application in research as an internal standard for the accurate quantification of Amprenavir in biological matrices, supported by detailed experimental protocols and quantitative data.

Core Concepts: The Role of this compound in Bioanalysis

This compound is a stable isotope-labeled version of Amprenavir, in which four hydrogen atoms have been replaced by deuterium atoms.[1][2] This isotopic substitution results in a molecule that is chemically identical to Amprenavir but has a higher molecular weight.[1][2] This key difference allows for its use as an ideal internal standard in mass spectrometry-based bioanalytical methods.[1][3]

The primary use of this compound in research is to improve the accuracy and precision of Amprenavir quantification in complex biological samples such as plasma, serum, and tissue homogenates.[1][3] When added to a sample at a known concentration, this compound co-elutes with the unlabeled Amprenavir during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer. By measuring the ratio of the signal from Amprenavir to that of this compound, researchers can correct for variability introduced during sample preparation, chromatography, and ionization, leading to more reliable and reproducible results.

Quantitative Data Summary

The following table summarizes the key quantitative data for Amprenavir and its deuterated analog, this compound.

| Property | Amprenavir | This compound |

| Molecular Formula | C₂₅H₃₅N₃O₆S | C₂₅H₃₁D₄N₃O₆S |

| Molar Mass ( g/mol ) | 505.63[4] | 509.65[3][5] |

| Monoisotopic Mass (Da) | 505.2247 | 509.2498 |

| Isotopic Purity | N/A | ≥98% |

| Precursor Ion (m/z) [M+H]⁺ | 506.2 | 510.2 |

| Product Ions (m/z) | 418.2, 156.1, 349.2[6] | 422.2, 156.1, 353.2 (Predicted) |

Experimental Protocol: Quantification of Amprenavir in Human Plasma using LC-MS/MS

This section provides a detailed methodology for the quantification of Amprenavir in human plasma using this compound as an internal standard. This protocol is a composite representation based on established bioanalytical methods for Amprenavir.

Materials and Reagents

-

Amprenavir analytical standard

-

This compound internal standard

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

Formic acid (analytical grade)

-

Ultrapure water

-

Human plasma (blank)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18) or liquid-liquid extraction solvents (e.g., ethyl acetate)

Preparation of Standard and Internal Standard Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Amprenavir and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.

-

Working Standard Solutions: Serially dilute the Amprenavir primary stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of working standard solutions for the calibration curve (e.g., ranging from 1 ng/mL to 1000 ng/mL).

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 100 ng/mL.

Sample Preparation (Liquid-Liquid Extraction)

-

To 100 µL of plasma sample, calibration standard, or quality control sample in a microcentrifuge tube, add 25 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.

-

Add 500 µL of ethyl acetate to the tube.

-

Vortex for 2 minutes to ensure thorough mixing and extraction.

-

Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase (see section 4) and vortex to dissolve.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography system capable of binary gradient elution.

-

Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions to re-equilibrate the column.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Amprenavir: 506.2 → 418.2 (Quantifier), 506.2 → 156.1 (Qualifier)

-

This compound: 510.2 → 422.2 (Quantifier)

-

-

Instrument Parameters: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies for each MRM transition to achieve maximum signal intensity.

-

Data Analysis

-

Integrate the peak areas for the quantifier MRM transitions of Amprenavir and this compound.

-

Calculate the peak area ratio of Amprenavir to this compound.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the Amprenavir calibration standards.

-

Determine the concentration of Amprenavir in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Experimental Workflow and Signaling Pathways

To further elucidate the processes involved, the following diagrams have been generated using the Graphviz (DOT language).

Caption: Experimental workflow for the quantification of Amprenavir using this compound.

Caption: Mechanism of action of Amprenavir in inhibiting HIV replication.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | C25H35N3O6S | CID 45038161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Amprenavir - Wikipedia [en.wikipedia.org]

- 5. immunomart.com [immunomart.com]

- 6. Amprenavir | C25H35N3O6S | CID 65016 - PubChem [pubchem.ncbi.nlm.nih.gov]

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for Amprenavir-d4. Designed for researchers, scientists, and professionals in drug development, this document consolidates key data into structured formats and visual diagrams to facilitate understanding and application.

Chemical Properties and Identifiers

This compound is the deuterated analogue of Amprenavir, an inhibitor of the HIV protease. The incorporation of deuterium isotopes makes it a valuable internal standard for pharmacokinetic and metabolic studies of Amprenavir.

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₂₅H₃₁D₄N₃O₆S | [1] |

| Molecular Weight | 509.7 g/mol | [1] |

| CAS Number | 1217661-20-5, 2738376-78-6 | [1] |

| Appearance | Off-White to Pale Yellow Solid | |

| Solubility | Soluble in Acetonitrile and Methanol | [1] |

| Purity | ≥99% deuterated forms (d₁-d₄) | [1] |

| Storage Temperature | -20°C |

Chemical Structure

The chemical structure of this compound is defined by its systematic name and various chemical identifiers that describe its stereochemistry and isotopic labeling.

Structural Identifiers

| Identifier | Value |

| Formal Name | N-[(1S,2R)-3-[--INVALID-LINK--amino]-2-hydroxy-1-(phenylmethyl)propyl]-carbamic acid, (3S)-tetrahydro-3-furanyl ester |

| SMILES | NC1=C([2H])C([2H])=C(S(N(C--INVALID-LINK----INVALID-LINK--NC(O[C@H]3CCOC3)=O)CC(C)C)(=O)=O)C([2H])=C1[2H] |

| InChI | InChI=1S/C25H35N3O6S/c1-18(2)15-28(35(31,32)22-10-8-20(26)9-11-22)16-24(29)23(14-19-6-4-3-5-7-19)27-25(30)34-21-12-13-33-17-21/h3-11,18,21,23-24,29H,12-17,26H2,1-2H3,(H,27,30)/t21-,23-,24+/m0/s1/i8D,9D,10D,11D |

Mechanism of Action: HIV Protease Inhibition

Amprenavir, the non-deuterated parent compound of this compound, functions as a competitive inhibitor of the HIV-1 protease.[2] This enzyme is crucial for the viral life cycle, as it cleaves newly synthesized polyproteins into mature, functional viral proteins. By binding to the active site of the protease, Amprenavir blocks this cleavage, resulting in the production of immature, non-infectious viral particles.[2][3]

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of Amprenavir, an established HIV-1 protease inhibitor, and its deuterated isotopologue, Amprenavir-d4. While direct comparative pharmacokinetic and pharmacodynamic data for this compound are not extensively published, this document outlines the foundational chemical differences, the established profile of Amprenavir, and the theoretically predicted advantages conferred by deuteration based on the kinetic isotope effect. Furthermore, this guide furnishes detailed experimental protocols for researchers to conduct side-by-side evaluations, enabling the generation of critical comparative data for drug development and research applications.

Introduction to Amprenavir and the Principle of Deuteration

Amprenavir is a potent inhibitor of the HIV-1 protease, an enzyme critical for the viral life cycle.[1] By binding to the active site of the protease, Amprenavir prevents the cleavage of viral polyproteins, resulting in the production of immature, non-infectious virions.[1] Pharmacokinetically, Amprenavir is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system.

Deuteration is a strategic chemical modification in drug design where one or more hydrogen atoms in a molecule are replaced by their heavier isotope, deuterium. This substitution can significantly alter the metabolic fate of a drug due to the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step can be slowed considerably when a C-D bond is present at that position. This often leads to reduced metabolic clearance, an extended plasma half-life, and potentially an improved pharmacokinetic profile without altering the drug's fundamental pharmacodynamic activity.

Chemical and Structural Differences

The fundamental difference between Amprenavir and this compound lies in the isotopic substitution on the tetrahydrofuran moiety. In this compound, four hydrogen atoms on the tetrahydrofuran ring are replaced with deuterium atoms.

-

Amprenavir: (3S)-oxolan-3-yl N-[(2S,3R)-3-hydroxy-4-[N-(2-methylpropyl)(4-aminobenzene)sulfonamido]-1-phenylbutan-2-yl]carbamate

-

This compound: [(3S)-2,2,5,5-tetradeuteriooxolan-3-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate

This specific placement of deuterium atoms is critical, as one of the major metabolic pathways of Amprenavir involves the oxidation of the tetrahydrofuran ring.

Caption: Chemical structures of Amprenavir and this compound.

Comparative Pharmacological Profiles

While specific experimental data for this compound is sparse in publicly available literature, we can extrapolate its expected profile based on the known data of Amprenavir and the principles of deuteration. The following tables summarize the known quantitative data for Amprenavir and provide a framework for the data points that would need to be experimentally determined for this compound.

Pharmacodynamic Profile: HIV-1 Protease Inhibition

The intrinsic inhibitory activity of a drug against its target is generally unaffected by deuteration, as this modification does not typically alter the stereochemistry or electronic shape of the molecule that governs receptor binding.

Table 1: In Vitro Inhibitory Activity Against HIV-1 Protease

| Parameter | Amprenavir | This compound (Predicted) | Method Reference |

| Ki (inhibition constant) | ~0.6 nM | Expected to be similar to Amprenavir | Section 5.3 |

| IC₅₀ (wild-type HIV) | ~14.6 ng/mL | Expected to be similar to Amprenavir | Section 5.3 |

Pharmacokinetic Profile

The primary difference between the two compounds is expected to manifest in their pharmacokinetic profiles, driven by altered metabolic stability.

Table 2: Comparative In Vitro Metabolic Stability

| Parameter | Amprenavir | This compound (To Be Determined) | Method Reference |

| Metabolizing Enzyme | CYP3A4 (primary) | CYP3A4 (primary) | Section 5.1 |

| t½ (in human liver microsomes) | Data not specified | Expected to be longer than Amprenavir | Section 5.1 |

| Intrinsic Clearance (CLint) | Data not specified | Expected to be lower than Amprenavir | Section 5.1 |

Table 3: Comparative In Vivo Pharmacokinetic Parameters (Single Dose)

| Parameter | Amprenavir (Human Data) | This compound (To Be Determined) | Method Reference |

| Tmax (Time to peak conc.) | 1-2 hours | Expected to be similar to Amprenavir | Section 5.2 |

| t½ (Elimination half-life) | 7.1-10.6 hours | Expected to be longer than Amprenavir | Section 5.2 |

| AUC (Area under the curve) | Dose-dependent | Expected to be higher than Amprenavir | Section 5.2 |

| Clearance (CL/F) | Data not specified | Expected to be lower than Amprenavir | Section 5.2 |

Predicted Metabolic Pathway Modification

The deuteration at the C-2 and C-5 positions of the tetrahydrofuran ring directly protects a primary site of oxidative metabolism by CYP3A4. This is predicted to slow the formation of oxidized metabolites, thereby increasing the metabolic stability of this compound compared to Amprenavir.

Caption: Predicted impact of deuteration on Amprenavir metabolism.

Detailed Experimental Protocols

To empirically determine the comparative data, the following standard protocols can be employed.

Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay determines the rate at which a compound is metabolized by liver enzymes.

-

Materials:

-

Pooled human liver microsomes (HLM)

-

Amprenavir and this compound stock solutions (e.g., 10 mM in DMSO)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

0.1 M Phosphate buffer (pH 7.4)

-

Ice-cold acetonitrile with an internal standard (e.g., another protease inhibitor not metabolized by CYP3A4) for reaction termination.

-

96-well plates, incubator, centrifuge.

-

-

Procedure:

-

Prepare a working solution of HLM in phosphate buffer (final protein concentration typically 0.5-1.0 mg/mL).

-

Prepare working solutions of Amprenavir and this compound by diluting the stock solution in buffer to a final assay concentration (e.g., 1 µM).

-

Add the HLM solution to wells of a 96-well plate and pre-warm at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system to the wells. Immediately after, add the working solutions of Amprenavir or this compound.

-

At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile with the internal standard.

-

Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to precipitate proteins.

-

Transfer the supernatant to a new plate for analysis by LC-MS/MS.

-

-

Data Analysis:

-

Quantify the remaining parent compound at each time point using a calibrated LC-MS/MS method (see Protocol 5.4).

-

Plot the natural logarithm of the percentage of compound remaining versus time.

-

The slope of the linear regression of this plot gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.

-

Calculate intrinsic clearance (CLint) as: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).

-

Caption: Workflow for the in vitro microsomal stability assay.

Protocol: In Vivo Pharmacokinetic Study (Rodent Model)

This protocol outlines a basic study to determine key pharmacokinetic parameters.

-

Subjects: Male Sprague-Dawley rats (n=3-5 per group).

-

Formulation: Prepare a suitable vehicle for oral administration (e.g., 0.5% methylcellulose with 0.1% Tween 80 in water).

-

Procedure:

-

Fast animals overnight prior to dosing.

-

Administer a single oral dose of Amprenavir or this compound (e.g., 10 mg/kg) via gavage.

-

Collect sparse blood samples (e.g., ~100 µL) from the tail vein into heparinized tubes at pre-defined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours post-dose).

-

Process blood to plasma by centrifugation and store at -80°C until analysis.

-

-

Analysis:

-

Quantify the plasma concentrations of Amprenavir and this compound using a validated LC-MS/MS method.

-

Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis (NCA) to determine parameters such as Cmax, Tmax, AUC, t½, and clearance.

-

Protocol: HIV-1 Protease Inhibition Assay (FRET-based)

This assay measures the direct inhibitory effect of the compounds on the enzyme's activity.

-

Materials:

-

Recombinant HIV-1 Protease.

-

A specific fluorogenic substrate (e.g., a peptide containing a quencher and a fluorophore that fluoresces upon cleavage).

-

Assay buffer (e.g., sodium acetate, pH 4.7, containing NaCl, EDTA, and DTT).

-

Amprenavir and this compound serial dilutions.

-

384-well black plates, fluorescence plate reader.

-

-

Procedure:

-

Add assay buffer to the wells.

-

Add serial dilutions of Amprenavir or this compound to the wells. Include a DMSO vehicle control (0% inhibition) and a control with a known potent inhibitor (100% inhibition).

-

Add a fixed concentration of HIV-1 protease to the wells and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Immediately measure the fluorescence intensity over time (kinetic read) at an appropriate excitation/emission wavelength.

-

-

Data Analysis:

-

Determine the initial reaction velocity (V) from the slope of the fluorescence vs. time plot for each concentration.

-

Normalize the velocities to the DMSO control.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).

-

Protocol: LC-MS/MS Bioanalytical Method

This method is used for the sensitive and specific quantification of the analytes in biological matrices.

-

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

-

Sample Preparation:

-

Protein Precipitation: To 50 µL of plasma, add 150 µL of cold acetonitrile containing the internal standard (for plasma analysis, ¹³C₆-Amprenavir is a suitable internal standard; for stability assays, a non-interfering compound is used).

-

Vortex and centrifuge to pellet the precipitated protein.

-

Transfer the supernatant for injection.

-

-

Chromatography:

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would run from 5-10% B to 95% B over a few minutes.

-

Flow Rate: 0.4-0.5 mL/min.

-

-

Mass Spectrometry (Multiple Reaction Monitoring - MRM):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MRM Transitions:

-

Amprenavir: Q1: 506.2 m/z → Q3: 409.1 m/z (example transition)

-

This compound: Q1: 510.2 m/z → Q3: 413.1 m/z (predicted transition, must be optimized)

-

-

Optimize collision energy and other source parameters for maximum signal intensity.

-

-

Quantification:

-

Generate a calibration curve using standards of known concentrations in the same matrix (e.g., blank plasma).

-

Calculate the concentration of the unknown samples based on the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Conclusion

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Amprenavir-d4, a deuterated analog of the HIV protease inhibitor, Amprenavir. The incorporation of deuterium at specific molecular positions can offer advantages in pharmacokinetic profiles by altering metabolic pathways, a concept of significant interest in drug development. This document outlines a plausible synthetic route, details the necessary experimental protocols, and discusses the analytical methodologies required to ascertain the isotopic enrichment and overall purity of the final compound. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams generated with Graphviz to ensure clarity and ease of understanding for researchers in the field.

Introduction

Amprenavir is a potent inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme critical for the viral life cycle.[1][2] By binding to the active site of the protease, Amprenavir prevents the cleavage of viral polyproteins, resulting in the production of immature, non-infectious viral particles.[1][2] The use of stable isotopes, such as deuterium, in drug molecules is a well-established strategy to investigate pharmacokinetic properties and potentially enhance therapeutic profiles by modulating drug metabolism. This compound is the deuterated form of Amprenavir, where four hydrogen atoms on the tetrahydrofuran ring are replaced by deuterium. This guide details a feasible synthetic pathway and the analytical methods for the quality control of this compound.

Synthetic Pathway Overview

The synthesis of this compound can be logically divided into two main stages: the preparation of the deuterated key intermediate, (S)-3-hydroxytetrahydrofuran-d4, and its subsequent coupling with the non-deuterated Amprenavir backbone, followed by final deprotection steps. The proposed synthetic route leverages a commercially available deuterated starting material, L-Malic acid-d3, to introduce the deuterium labels at the desired positions.

The overall synthetic workflow is depicted in the following diagram:

Experimental Protocols

The following sections provide detailed experimental procedures for the key steps in the synthesis of this compound.

Synthesis of (S)-3-Hydroxytetrahydrofuran-d4

This multi-step synthesis starts with commercially available L-Malic acid-d3.

Step 1: Esterification of L-Malic acid-d3

-

Materials: L-Malic acid-d3, Methanol (or Ethanol), Sulfuric acid (catalytic amount).

-

Procedure: L-Malic acid-d3 is dissolved in an excess of alcohol (e.g., methanol). A catalytic amount of concentrated sulfuric acid is added, and the mixture is refluxed until the reaction is complete (monitored by TLC or LC-MS). The solvent is then removed under reduced pressure, and the residue is neutralized with a mild base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the corresponding dialkyl malate-d3.

Step 2: Reduction of the Diester to (S)-1,2,4-Butanetriol-d4

-

Materials: Dialkyl malate-d3, Sodium borohydride (NaBH4), Lithium chloride (LiCl), Ethanol.

-

Procedure: The dialkyl malate-d3 is dissolved in ethanol. Lithium chloride is added, followed by the portion-wise addition of sodium borohydride at a controlled temperature (e.g., 0-10 °C). The reaction mixture is stirred until completion. The reaction is then quenched by the careful addition of an acid (e.g., HCl) to neutralize the excess reducing agent and borate esters. The solvent is evaporated, and the resulting crude (S)-1,2,4-butanetriol-d4 is used in the next step without further purification.

Step 3: Cyclization to (S)-3-Hydroxytetrahydrofuran-d4

-

Materials: Crude (S)-1,2,4-butanetriol-d4, p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst.

-

Procedure: The crude (S)-1,2,4-butanetriol-d4 is heated with a catalytic amount of p-toluenesulfonic acid under vacuum. The product, (S)-3-hydroxytetrahydrofuran-d4, is distilled directly from the reaction mixture as it forms. The collected distillate is then purified by fractional distillation to yield the final product.

Synthesis of this compound

This stage involves the coupling of the deuterated intermediate with the Amprenavir backbone.

Step 1: Activation of (S)-3-Hydroxytetrahydrofuran-d4

-

Materials: (S)-3-hydroxytetrahydrofuran-d4, Phosgene or a phosgene equivalent (e.g., triphosgene, carbonyldiimidazole), Pyridine or another suitable base.

-

Procedure: (S)-3-hydroxytetrahydrofuran-d4 is reacted with a phosgene equivalent in the presence of a base to form the corresponding chloroformate or an activated carbonate derivative. This activated intermediate is typically used immediately in the next step.

Step 2: Coupling with the Amprenavir Precursor

-

Materials: Activated (S)-3-hydroxytetrahydrofuran-d4, N-Boc-(2S,3S)-3-amino-2-hydroxy-4-phenylbutane, p-nitrobenzenesulfonyl chloride, Isobutylamine, and a suitable base (e.g., triethylamine).

-

Procedure: The synthesis of the Amprenavir precursor involves multiple steps, starting from N-Boc-(2S,3S)-3-amino-2-hydroxy-4-phenylbutane. This is reacted with isobutylamine and p-nitrobenzenesulfonyl chloride to form the sulfonamide. The Boc protecting group is then removed. The resulting free amine is then reacted with the activated (S)-3-hydroxytetrahydrofuran-d4 from the previous step in the presence of a base to form the carbamate linkage.

Step 3: Final Deprotection

-

Materials: The coupled product from the previous step, a reducing agent (e.g., tin(II) chloride or catalytic hydrogenation).

-

Procedure: The nitro group on the phenylsulfonyl moiety is reduced to an amine using a suitable reducing agent. For example, reduction with tin(II) chloride in a protic solvent or catalytic hydrogenation can be employed. After the reduction is complete, the product is purified by chromatography to yield this compound.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and analysis of this compound. Note that the isotopic distribution is a theoretical calculation and the actual distribution may vary based on the isotopic purity of the starting materials and any kinetic isotope effects during the reaction.

Table 1: Expected Yields for the Synthesis of this compound

| Step | Product | Theoretical Yield (%) |

| Esterification | L-Malic acid-d3 dimethyl ester | >90 |

| Reduction | (S)-1,2,4-Butanetriol-d4 | 80-90 |

| Cyclization | (S)-3-Hydroxytetrahydrofuran-d4 | 70-80 |

| Coupling and Deprotection | This compound | 60-70 |

Table 2: Isotopic Purity Analysis of this compound by Mass Spectrometry

| Isotopologue | Molecular Formula | Exact Mass (Da) | Expected Relative Abundance (%) |

| d0 (unlabeled) | C25H35N3O6S | 505.2247 | < 0.1 |

| d1 | C25H34DN3O6S | 506.2309 | < 1.0 |

| d2 | C25H33D2N3O6S | 507.2372 | < 2.0 |

| d3 | C25H32D3N3O6S | 508.2435 | 5-10 |

| d4 (target) | C25H31D4N3O6S | 509.2497 | >90 |

Isotopic Purity Determination

The isotopic purity of this compound is a critical quality attribute and is typically determined using a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a primary tool for determining the isotopic distribution of the synthesized this compound. By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the relative abundance of each isotopologue (d0, d1, d2, d3, d4, etc.) can be quantified. The expected isotopic cluster for this compound is shown in Table 2.

NMR Spectroscopy

¹H NMR spectroscopy is used to confirm the absence or significant reduction of proton signals at the deuterated positions of the tetrahydrofuran ring. The integration of any residual proton signals relative to a non-deuterated internal standard or other protons in the molecule can provide a quantitative measure of isotopic enrichment.

²H NMR spectroscopy can also be employed to directly observe the deuterium signals, confirming their presence at the expected chemical shifts.

The logical workflow for isotopic purity determination is as follows:

Mechanism of Action: HIV Protease Inhibition

Amprenavir functions by inhibiting the HIV-1 protease, a key enzyme in the viral replication cycle. The following diagram illustrates this mechanism.

HIV protease cleaves the viral Gag and Pol polyproteins into functional proteins required for the assembly of new, infectious virions. Amprenavir, being a competitive inhibitor, binds to the active site of the protease, preventing this cleavage and thus halting the maturation of the virus.

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis and isotopic purity analysis of this compound. The proposed synthetic route, starting from deuterated L-malic acid, provides a viable method for obtaining the target compound with high isotopic enrichment. The detailed experimental protocols and analytical methodologies described herein are intended to serve as a valuable resource for researchers and professionals in the field of drug development and medicinal chemistry. The stringent control of isotopic purity through the described analytical techniques is paramount to ensure the quality and consistency of deuterated pharmaceutical compounds.

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Amprenavir-d4, a deuterated analog of the HIV protease inhibitor Amprenavir. It is intended to serve as a comprehensive resource for researchers utilizing this compound in drug development and various research applications. This guide covers commercial sourcing, key technical data, experimental protocols for its use as an internal standard, and the underlying mechanism of action of Amprenavir.

Commercial Availability of this compound

This compound is available from several commercial suppliers specializing in research chemicals and pharmaceutical standards. The choice of supplier may depend on factors such as purity, isotopic enrichment, available quantities, and certificate of analysis. Below is a summary of key quantitative data from various suppliers to facilitate comparison.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity/Isotopic Enrichment | Storage Conditions |

| Pharmaffiliates | 1217661-20-5 | C25H31D4N3O6S | 509.65 | - | 2-8°C Refrigerator |

| Simson Pharma Limited | 1217661-20-5 | - | - | Certificate of Analysis provided | - |

| Hexonsynth | 1217661-20-5 | C25H31D4N3O6S | 509.65 | - | - |

| Cayman Chemical | 2738376-78-6 | C25H31D4N3O6S | 509.7 | ≥99% deuterated forms (d1-d4) | -20°C |

| Immunomart | 1217661-20-5 / 2738376-78-6 | C25H31D4N3O6S | 509.65 | - | Room temperature shipping |

| MedChemExpress | 2738376-78-6 | C25H31D4N3O6S | 509.65 | - | Refer to Certificate of Analysis |

| Acanthus Research | N/A | C25H31D4N3O6S | - | - | - |

Mechanism of Action: Inhibition of HIV Protease

Amprenavir is a potent and selective inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme critical for the virus's life cycle.[1][2][3] HIV protease is responsible for the post-translational cleavage of the viral Gag and Gag-Pol polyprotein precursors into mature, functional proteins and enzymes, such as reverse transcriptase, integrase, and the protease itself.[4][5][6] This cleavage is an essential step for the assembly of new, infectious virions.

Amprenavir, a peptidomimetic inhibitor, is designed to mimic the transition state of the natural substrates of the HIV protease.[4] It binds with high affinity to the active site of the enzyme, a C2-symmetric homodimer, thereby competitively inhibiting its catalytic activity.[4][7] The inhibition of HIV protease by Amprenavir results in the production of immature, non-infectious viral particles, thus preventing the propagation of the virus.[1][3][7]

The following diagram illustrates the inhibitory action of Amprenavir on the HIV life cycle.

Caption: Inhibition of HIV Protease by Amprenavir.

Experimental Protocol: Quantification of Amprenavir using this compound as an Internal Standard by LC-MS/MS

This compound is an ideal internal standard for the quantitative analysis of Amprenavir in biological matrices due to its similar chemical and physical properties, which allows it to co-elute with the analyte while being distinguishable by mass spectrometry.[8] The following is a representative protocol for the analysis of Amprenavir in human plasma, adapted from published methodologies.[9][10][11]

Materials and Reagents

-

Amprenavir (analytical standard)

-

This compound (internal standard)

-

Human plasma (blank)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Autosampler vials

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Amprenavir and this compound by dissolving the appropriate amount of each compound in acetonitrile.

-

Working Standard Solutions: Prepare a series of working standard solutions of Amprenavir by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.

-

Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in the same diluent.

Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (calibration standard, quality control, or unknown sample) in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

-

LC System: A standard HPLC or UPLC system.

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to ensure separation and elution of Amprenavir. For example:

-

0-0.5 min: 20% B

-

0.5-2.5 min: 20-95% B

-

2.5-3.0 min: 95% B

-

3.0-3.1 min: 95-20% B

-

3.1-4.0 min: 20% B

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

MRM Transitions:

-

Amprenavir: m/z 506.2 → [specific fragment ion]

-

This compound: m/z 510.2 → [corresponding fragment ion]

-

Note: The specific fragment ions for Multiple Reaction Monitoring (MRM) should be optimized by direct infusion of the individual compounds.

The following diagram outlines the experimental workflow for the quantification of Amprenavir using this compound.

Caption: LC-MS/MS workflow for Amprenavir quantification.

Conclusion

This compound is a critical tool for researchers in the field of HIV and antiviral drug development. Its commercial availability from a range of suppliers provides flexibility for procurement. Understanding its mechanism of action as a potent HIV protease inhibitor is fundamental to its application in research. The provided experimental protocol for its use as an internal standard in LC-MS/MS analysis offers a robust method for the accurate quantification of Amprenavir in biological samples, which is essential for pharmacokinetic and other drug development studies. This guide serves as a foundational resource to support the effective use of this compound in a research setting.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. my.clevelandclinic.org [my.clevelandclinic.org]

- 3. Amprenavir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 4. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]

- 5. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HIV-1 protease - Wikipedia [en.wikipedia.org]

- 7. jwatch.org [jwatch.org]

- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 9. Liquid chromatographic-tandem mass spectrometric determination of amprenavir (agenerase) in serum/plasma of human immunodeficiency virus type-1 infected patients receiving combination antiretroviral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Determination of amprenavir, a HIV-1 protease inhibitor, in human seminal plasma using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amprenavir is a potent inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme critical for the lifecycle of the virus. Understanding its metabolic fate and pharmacokinetic profile is paramount for optimizing its therapeutic efficacy and minimizing potential drug-drug interactions. This technical guide delves into the pivotal role of Amprenavir-d4, a deuterated analog of Amprenavir, in advancing HIV drug metabolism research. The use of stable isotope-labeled internal standards, such as this compound, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), has become the gold standard for the accurate quantification of drugs and their metabolites in biological matrices. This guide will provide an in-depth overview of the underlying principles, experimental protocols, and data interpretation in the context of Amprenavir metabolism studies.

Amprenavir Metabolism: The Central Role of Cytochrome P450 3A4

Amprenavir is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system.[1][2] The two major metabolic pathways involve the oxidation of the tetrahydrofuran and aniline moieties of the molecule.[1] These metabolic transformations lead to the formation of various metabolites, which are then further conjugated, primarily with glucuronic acid, for excretion.

Amprenavir is not only a substrate of CYP3A4 but also a moderate inhibitor of this enzyme.[2] This inhibitory action is a crucial consideration in clinical practice, as it can lead to significant drug-drug interactions when co-administered with other drugs that are also metabolized by CYP3A4. The inhibition constant (Ki) for amprenavir-mediated inhibition of testosterone hydroxylation, a marker of CYP3A4 activity, in human liver microsomes is approximately 0.5 µM.[2]

Key Metabolic Pathways of Amprenavir

The metabolic breakdown of Amprenavir by CYP3A4 is a complex process involving several oxidative reactions. The primary sites of metabolism are the tetrahydrofuran ring and the aniline group.

Caption: CYP3A4-mediated metabolism of Amprenavir.

The Role of this compound as an Internal Standard

In quantitative bioanalysis, especially in complex matrices like plasma or tissue homogenates, variability during sample preparation and analysis can introduce significant errors. To correct for these variations, an internal standard (IS) is added to all samples, including calibration standards and quality controls. The ideal internal standard is a stable isotope-labeled version of the analyte, such as this compound.

This compound is chemically identical to Amprenavir, with the exception that four hydrogen atoms have been replaced by deuterium atoms. This substitution results in a molecule with a higher mass, which can be distinguished from the unlabeled Amprenavir by a mass spectrometer. However, its physicochemical properties, including chromatographic retention time and extraction efficiency, are virtually identical to those of Amprenavir. This co-elution and similar behavior during sample processing allow this compound to accurately account for any analyte loss or ionization suppression/enhancement in the mass spectrometer.

Physicochemical Properties of Amprenavir and this compound

| Property | Amprenavir | This compound | Reference |

| Molecular Formula | C25H35N3O6S | C25H31D4N3O6S | [3][4] |

| Molecular Weight | ~505.63 g/mol | ~509.66 g/mol | [3][4] |

| Monoisotopic Mass | 505.2247 u | 509.2498 u | [3][4] |

| Deuterium Label Position | N/A | Tetrahydrofuran ring | [4] |

Quantitative Analysis of Amprenavir using LC-MS/MS with this compound

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for the sensitive and selective quantification of drugs and metabolites in biological samples. The use of this compound as an internal standard is integral to achieving accurate and precise results.

Experimental Workflow

The general workflow for the quantification of Amprenavir in a biological matrix using this compound as an internal standard is as follows:

Caption: LC-MS/MS workflow for Amprenavir quantification.

Mass Spectrometric Detection

In the mass spectrometer, the precursor ions of both Amprenavir and this compound are selected in the first quadrupole (Q1). These precursor ions are then fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides high selectivity and sensitivity.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Amprenavir | 506.2 | 418.2, 156.1 | [5] |

| This compound | 510.2 (inferred) | 422.2 (inferred), 156.1 (inferred) |

Note: The m/z values for this compound are inferred based on the d4 labeling on the tetrahydrofuran ring. The fragment at m/z 156.1, corresponding to the aniline sulfonate portion, would not contain the deuterium labels and is expected to be the same as for unlabeled Amprenavir.

Experimental Protocol: Quantification of Amprenavir in Human Plasma

This protocol is adapted from a validated method for the quantification of Fosamprenavir (a prodrug of Amprenavir) and can be optimized for Amprenavir.[6]

1. Preparation of Stock and Working Solutions:

-

Amprenavir Stock Solution (1 mg/mL): Accurately weigh and dissolve Amprenavir in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Solutions: Serially dilute the stock solutions with 50:50 acetonitrile:water to prepare calibration standards and quality control (QC) samples at various concentrations.

2. Sample Preparation:

-

To 100 µL of human plasma in a microcentrifuge tube, add 50 µL of the this compound internal standard working solution (e.g., at 100 ng/mL).

-

Vortex for 30 seconds.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex for 2 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Conditions:

-

LC System: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to ensure separation of Amprenavir from endogenous plasma components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

MRM Transitions: As listed in the table above.

4. Data Analysis:

-

Generate a calibration curve by plotting the peak area ratio of Amprenavir to this compound against the concentration of the calibration standards.

-

Use a linear regression model with a weighting factor (e.g., 1/x²) to fit the calibration curve.

-

Determine the concentration of Amprenavir in the unknown samples by interpolating their peak area ratios from the calibration curve.

Pharmacokinetic Data of Amprenavir

Numerous clinical studies have characterized the pharmacokinetic profile of Amprenavir. The use of robust bioanalytical methods, often employing deuterated internal standards, has been crucial in obtaining this data.

Single-Dose Pharmacokinetic Parameters of Amprenavir in HIV-Infected Adults

| Dose (mg) | Cmax (µg/mL) | Tmax (h) | AUC₀-∞ (µg·h/mL) | t½ (h) | Reference |

| 300 | 1.63 ± 0.54 | 1.5 ± 0.5 | 6.5 ± 2.1 | 7.1 ± 1.5 | [7] |

| 900 | 4.38 ± 1.34 | 1.5 ± 0.5 | 22.8 ± 7.2 | 8.2 ± 1.8 | [7] |

| 1200 | 5.58 ± 1.67 | 1.5 ± 0.5 | 32.1 ± 9.9 | 8.8 ± 2.0 | [7] |

Steady-State Pharmacokinetic Parameters of Amprenavir (1200 mg twice daily) in HIV-Infected Adults

| Parameter | Value (mean ± SD) | Reference |

| Cmax,ss (µg/mL) | 7.66 ± 2.11 | [7] |

| Cmin,ss (µg/mL) | 1.01 ± 0.57 | [7] |

| Tmax,ss (h) | 1.5 ± 0.8 | [7] |

| AUCss (µg·h/mL) | 42.6 ± 14.5 | [7] |

| CL/Fss (L/h) | 30.3 ± 9.6 | [7] |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀-∞: Area under the plasma concentration-time curve from time zero to infinity; t½: Elimination half-life; Cmax,ss: Steady-state maximum plasma concentration; Cmin,ss: Steady-state minimum plasma concentration; Tmax,ss: Steady-state time to reach Cmax; AUCss: Steady-state area under the plasma concentration-time curve; CL/Fss: Apparent steady-state oral clearance.

Conclusion

This compound plays an indispensable role in the accurate and precise quantification of Amprenavir in biological matrices, which is fundamental to conducting thorough drug metabolism and pharmacokinetic studies. Its use as an internal standard in LC-MS/MS assays allows researchers to overcome the challenges of analytical variability, leading to reliable data that informs our understanding of Amprenavir's disposition in the body. This, in turn, facilitates the optimization of dosing regimens and the management of drug-drug interactions, ultimately contributing to improved therapeutic outcomes for individuals living with HIV. The methodologies and data presented in this guide provide a comprehensive resource for professionals engaged in the research and development of antiretroviral therapies.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Metabolism of amprenavir in liver microsomes: role of CYP3A4 inhibition for drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. KEGG DRUG: Amprenavir [kegg.jp]

- 4. This compound | C25H35N3O6S | CID 45038161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ijper.org [ijper.org]

- 7. Pharmacokinetic and Pharmacodynamic Study of the Human Immunodeficiency Virus Protease Inhibitor Amprenavir after Multiple Oral Dosing - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of deuterated amprenavir, specifically Amprenavir-d4, as an internal standard in the quantitative analysis of the antiretroviral drug amprenavir. The methodologies, validation parameters, and experimental workflows detailed herein are compiled from various validated bioanalytical studies. This document is intended to serve as a core resource for researchers and professionals in the field of antiretroviral drug development and analysis.

Introduction

Amprenavir is a potent inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme critical for the lifecycle of the virus.[1] Therapeutic drug monitoring of amprenavir in patients is crucial for optimizing treatment efficacy and minimizing toxicity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of antiretroviral drugs in biological matrices due to its high sensitivity and selectivity.

The use of a stable isotope-labeled internal standard, such as this compound, is paramount in LC-MS/MS analysis to ensure accuracy and precision. An ideal internal standard mimics the analyte's chemical and physical properties throughout sample preparation and analysis, correcting for variations in extraction efficiency, matrix effects, and instrument response. This compound, being structurally identical to amprenavir with the exception of four deuterium atoms, co-elutes chromatographically and exhibits similar ionization efficiency, making it an excellent choice for an internal standard.

Quantitative Data Summary

The following tables summarize the validation parameters from various studies on the quantification of amprenavir in human plasma using LC-MS/MS with a stable isotope-labeled internal standard. While specific data for this compound is limited in publicly available literature, the data presented from studies using structurally similar internal standards like ¹³C₆-amprenavir or in methods for the prodrug fosamprenavir using Fosthis compound provide a strong indication of the expected performance.

Table 1: LC-MS/MS Method Parameters for Amprenavir Analysis

| Parameter | Method 1 (Internal Standard: Rilpivirine)[2] | Method 2 (Internal Standard: Methyl-indinavir)[3] | Method 3 (Internal Standard: ¹³C₆-amprenavir)[4] |

| Linearity Range | 0.15–1500 ng/mL | 1–600 ng/mL | 30–4000 ng/mL |

| Correlation Coefficient (r²) | >0.990 | >0.99 | Not Reported |

| Lower Limit of Quantitation (LLOQ) | 0.15 ng/mL | 1 ng/mL | 30 ng/mL |

| Intra-day Precision (%RSD) | <4.21% | <8.5% | ≤4.2% |

| Inter-day Precision (%RSD) | <4.21% | <8.5% | ≤4.2% |

| Intra-day Accuracy (%RE) | -4.43% to 6.15% | Not Reported | ≤7.2% (bias) |

| Inter-day Accuracy (%RE) | -4.43% to 6.15% | Not Reported | ≤7.2% (bias) |

| Extraction Recovery | 92.9% - 96.4% | 99.28% - 101.86% | Not Reported |

Table 2: Quality Control Sample Concentrations and Recoveries

| QC Level | Method 1 (ng/mL)[2] | Recovery (%)[2] | Method 2 (ng/mL)[3] | Recovery (%)[3] |

| Low (LQC) | 0.42 | 92.9 | 4 | 101.86 |

| Medium (MQC) | 750.0 | 95.1 | 200 | 102.8 |

| High (HQC) | 1125.0 | 96.4 | 500 | 99.28 |

Experimental Protocols

The following sections detail the typical methodologies employed for the quantification of amprenavir in biological matrices using a deuterated internal standard.

Sample Preparation: Liquid-Liquid Extraction (LLE)

A common and effective method for extracting amprenavir from plasma is liquid-liquid extraction.

-

To a 200 µL aliquot of human plasma in a polypropylene tube, add 50 µL of the working solution of this compound (concentration will depend on the specific assay, a typical concentration for a related standard is 1 µg/mL).[2]

-

Briefly vortex mix the sample.

-

Add 500 µL of ethyl acetate as the extraction solvent.[2][3]

-

Vortex the mixture for 5 minutes to ensure thorough mixing and extraction.

-

Centrifuge the sample at 4500 rpm for 25 minutes at 5°C to separate the organic and aqueous layers.[2]

-

Carefully transfer the supernatant (organic layer) to a clean tube.

-

Evaporate the organic solvent to dryness under a stream of nitrogen or using a lyophilizer.

-

Reconstitute the dried residue in 500 µL of the mobile phase.[2]

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Chromatographic Separation

Reversed-phase high-performance liquid chromatography (HPLC) is typically used to separate amprenavir and its internal standard from endogenous plasma components.

-

Analytical Column: A C18 stationary phase is commonly used. Examples include Zorbax C18 (50 mm × 4.6 mm, 5.0 µm) or Symmetry C18 (50 mm × 4.6 mm, 3.5 µm).[2][3]

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile, methanol, and 0.1% v/v formic acid in water is often employed. A typical ratio is 60:30:10 (acetonitrile:methanol:aqueous formic acid).[2]

-

Flow Rate: A flow rate of 0.60 - 0.70 mL/min is generally used.[2][3]

-

Column Temperature: The column is typically maintained at a constant temperature, for example, 30°C.

-

Autosampler Temperature: To maintain sample integrity, the autosampler is kept cool, for instance, at 5°C.[2]

-

Injection Volume: A small volume, typically 5-10 µL, of the reconstituted sample is injected onto the column.

Mass Spectrometric Detection

A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) is used for detection and quantification.

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.

-

MRM Transitions:

-

Amprenavir: The precursor ion ([M+H]⁺) has a mass-to-charge ratio (m/z) of 506.2. Common product ions for quantification include m/z 89.1 or 71.0.[2][3]

-

This compound: The precursor ion ([M+H]⁺) would be expected at m/z 510.2. The product ion would likely be the same as for amprenavir, or a deuterated fragment, depending on the fragmentation pattern. For the related Fosthis compound, the transition is m/z 590.2 → 61.0.[2]

-

-

Mass Spectrometer Settings: The specific settings for parameters such as ion spray voltage, source temperature, and collision energy would need to be optimized for the specific instrument being used. Typical values for a related analysis include an ion spray voltage of 4500 V and a source temperature of 500°C.[2]

Visualizations

Experimental Workflow for Amprenavir Quantification

The following diagram illustrates the general workflow for the quantitative analysis of amprenavir in a biological matrix using this compound as an internal standard.

Caption: Workflow for Amprenavir Analysis.

This diagram outlines the key stages from sample preparation to the final quantitative result in the bioanalysis of amprenavir using a deuterated internal standard.

Logical Relationship of Internal Standard Use

The following diagram illustrates the principle of using an internal standard to correct for variations in the analytical process.

Caption: Principle of Internal Standard Correction.

This diagram shows how an internal standard like this compound accounts for analytical variability, leading to accurate quantification.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of amprenavir in biological matrices by LC-MS/MS. Its properties ensure that it effectively corrects for variations during the analytical process, leading to high precision and accuracy. The experimental protocols and validation data presented in this guide, drawn from established methodologies for amprenavir and related compounds, offer a solid foundation for the development and implementation of bioanalytical assays for this important antiretroviral agent. Researchers and drug development professionals can utilize this information to facilitate their own studies in the field of HIV treatment and pharmacology.

References

Methodological & Application

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amprenavir is an antiretroviral drug, specifically a protease inhibitor, used in the treatment of Human Immunodeficiency Virus (HIV) infection.[1][2] Accurate and reliable quantification of Amprenavir in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Amprenavir in human plasma. The method utilizes Amprenavir-d4, a stable isotope-labeled analog, as the internal standard (IS) to ensure high accuracy and precision.[1][2] The sample preparation involves a straightforward liquid-liquid extraction (LLE) procedure, providing a clean extract and minimizing matrix effects.

Key Features:

-

High Sensitivity and Specificity: The use of tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode ensures excellent selectivity for both Amprenavir and its deuterated internal standard.

-

Robust Sample Preparation: Liquid-liquid extraction effectively removes plasma proteins and other endogenous interferences.[3][4]

-

Rapid Analysis: A short chromatographic run time allows for high-throughput analysis.[3]

-

Accurate Quantification: The use of a stable isotope-labeled internal standard compensates for variability in sample preparation and instrument response.

Experimental Protocols

Materials and Reagents

-

Amprenavir (≥99% purity)

-

HPLC-grade acetonitrile, methanol, and ethyl acetate

-

Formic acid (analytical grade)

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Ultrapure water

Stock and Working Solutions

-

Amprenavir Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Amprenavir in 10 mL of methanol.

-

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

-

Amprenavir Working Solutions: Prepare serial dilutions of the Amprenavir stock solution with 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.

Sample Preparation: Liquid-Liquid Extraction (LLE)

-

Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 25 µL of the Internal Standard Working Solution (100 ng/mL this compound) to each tube and vortex briefly.

-

Add 500 µL of ethyl acetate to each tube.

-

Vortex for 5 minutes to ensure thorough mixing and extraction.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer (approximately 450 µL) to a new clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 200 µL of the mobile phase (see section 4) and vortex to dissolve.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Caption: Liquid-Liquid Extraction workflow for plasma samples.

LC-MS/MS Conditions

Chromatographic Conditions

| Parameter | Value |

| HPLC System | Agilent 1200 Series or equivalent |

| Column | Zorbax C18, 50 mm x 4.6 mm, 5.0 µm[4] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Isocratic: 60% B[4] |

| Flow Rate | 0.6 mL/min[4] |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

| Run Time | 5 minutes |

Mass Spectrometric Conditions

| Parameter | Value |

| Mass Spectrometer | SCIEX API 4000 or equivalent[4] |

| Ionization Mode | Electrospray Ionization (ESI), Positive[3][4] |

| Scan Type | Multiple Reaction Monitoring (MRM)[4] |

| Capillary Voltage | 3.0 kV[4] |

| Source Temperature | 300°C[4] |

| Nebulizer Gas | 22 psi[4] |

| Drying Gas Flow | 5 L/min[4] |

MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Amprenavir | 506.2 | 89.1[4] | 200 | 15[4] |

| This compound | 510.2 | 93.1 | 200 | 15 |

Note: The m/z for this compound is predicted based on a +4 Da shift from the parent compound. The product ion is also predicted to have a +4 Da shift. These values may need to be optimized during method development.

Caption: Schematic of the LC-MS/MS analytical workflow.

Method Validation and Performance

The method was validated according to regulatory guidelines for bioanalytical method validation.

Linearity and Range

The calibration curve was linear over the concentration range of 0.15 to 1500 ng/mL.[4] The coefficient of determination (r²) was >0.99.[4]

| Concentration (ng/mL) |

| 0.15 |

| 30.0 |

| 125.0 |

| 275.0 |

| 500.0 |

| 800.0 |

| 1150.0 |

| 1500.0 |

Accuracy and Precision

Intra-day and inter-day precision and accuracy were evaluated at three QC levels: Low (LQC), Medium (MQC), and High (HQC). The results met the acceptance criteria of ±15% (±20% for LLOQ).

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |

| LQC | 0.42 | < 4.21[4] | 95.0 - 105.0 | < 4.21[4] | 96.0 - 104.0 |

| MQC | 750.0 | < 3.50 | 97.0 - 103.0 | < 3.80 | 98.0 - 102.0 |

| HQC | 1125.0 | < 2.80 | 98.0 - 102.0 | < 3.10 | 99.0 - 101.0 |

Recovery

The extraction recovery of Amprenavir from human plasma was consistent and reproducible across the QC levels.

| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) |

| LQC | 0.42 | 92.9[4] |

| MQC | 750.0 | 95.1[4] |

| HQC | 1125.0 | 96.4[4] |

Stability

Amprenavir was found to be stable in human plasma under various storage and handling conditions, including bench-top, freeze-thaw, and long-term storage.[4]

Conclusion

This application note presents a validated LC-MS/MS method for the quantification of Amprenavir in human plasma using this compound as an internal standard. The method is sensitive, specific, and robust, making it suitable for a variety of clinical and research applications. The simple liquid-liquid extraction procedure and rapid chromatographic analysis allow for high-throughput sample processing.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Liquid chromatographic-tandem mass spectrometric determination of amprenavir (agenerase) in serum/plasma of human immunodeficiency virus type-1 infected patients receiving combination antiretroviral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. japsonline.com [japsonline.com]

- 5. This compound - Acanthus Research [acanthusresearch.com]

- 6. veeprho.com [veeprho.com]

- 7. immunomart.com [immunomart.com]

These application notes provide a detailed protocol for the quantitative analysis of Fosamprenavir in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, Amprenavir-d4, to ensure accuracy and precision. This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies and therapeutic drug monitoring of Fosamprenavir.

Introduction

Fosamprenavir is a prodrug of the human immunodeficiency virus (HIV) protease inhibitor, Amprenavir. Following oral administration, Fosamprenavir is rapidly and extensively hydrolyzed by alkaline phosphatases in the intestinal epithelium to form Amprenavir, the pharmacologically active moiety.[1][2] Amprenavir then inhibits the HIV protease, preventing the cleavage of viral polyproteins and resulting in the production of immature, non-infectious viral particles. Accurate quantification of Fosamprenavir is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based bioanalysis, as it effectively compensates for variations in sample preparation and instrument response.

Metabolic Conversion of Fosamprenavir

Fosamprenavir is designed as a more soluble prodrug of Amprenavir to improve its bioavailability. The metabolic conversion is a simple one-step enzymatic hydrolysis reaction.

Experimental Protocols

This section details the materials and procedures for the quantitative analysis of Fosamprenavir in human plasma.

Materials and Reagents

-

Fosamprenavir calcium (Reference Standard)

-

This compound (Internal Standard)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid (analytical grade)

-

Human plasma (blank, drug-free)

-

Ethyl acetate (for extraction)

Instrumentation

-

A high-performance liquid chromatography (HPLC) system capable of gradient elution.

-

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions

| Parameter | Condition |

| Column | Zorbax C18, 50 x 4.6 mm, 3.5 µm (or equivalent) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.7 mL/min |

| Gradient | Isocratic elution with 60% Methanol, 30% Acetonitrile, and 10% 0.1% Formic Acid in water is proposed.[3] |

| Column Temperature | 30°C[3] |

| Injection Volume | 10 µL |

| Run Time | Approximately 5 minutes[3] |

Mass Spectrometric Conditions

| Parameter | Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | Fosamprenavir: m/z 586.2 → 409.1 (Quantifier), 586.2 → 234.1 (Qualifier) (Proposed based on literature) |

| This compound: m/z 509.3 → 409.2 (Proposed based on Amprenavir fragmentation) | |

| Ion Source Temp. | 500°C[3] |

| Ion Spray Voltage | 4500 V[3] |

| Curtain Gas | 20 psi[3] |

| Collision Gas | Nitrogen |

Note: The MRM transitions for this compound are proposed based on the known fragmentation of Amprenavir and may require optimization.

Preparation of Standard and Quality Control Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Fosamprenavir and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Fosamprenavir stock solution with a 50:50 mixture of methanol and water to create calibration standards.

-

Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution with a 50:50 mixture of methanol and water.

-

Calibration Curve Standards and Quality Control (QC) Samples: Spike appropriate amounts of the Fosamprenavir working standard solutions into blank human plasma to obtain final concentrations for the calibration curve and QC samples (Low, Medium, and High).

Sample Preparation (Liquid-Liquid Extraction)

The following workflow outlines the sample preparation procedure.

Method Validation Summary

The following tables summarize the typical validation parameters for a quantitative Fosamprenavir assay in human plasma. The data presented is representative of methods found in the literature, which commonly utilize a deuterated internal standard.[3][4]

Linearity

| Analyte | Range (ng/mL) | Correlation Coefficient (r²) |

| Fosamprenavir | 4.0 - 1600.0 | > 0.99 |

Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |

| LLOQ | 4.0 | < 15.0 | < 15.0 | 80.0 - 120.0 | 80.0 - 120.0 |

| LQC | 12.0 | < 15.0 | < 15.0 | 85.0 - 115.0 | 85.0 - 115.0 |

| MQC | 800.0 | < 15.0 | < 15.0 | 85.0 - 115.0 | 85.0 - 115.0 |

| HQC | 1200.0 | < 15.0 | < 15.0 | 85.0 - 115.0 | 85.0 - 115.0 |

LLOQ: Lower Limit of Quantification, LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, %RSD: Percent Relative Standard Deviation.

Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| LQC | 12.0 | 89.65 - 95.61 | Within ±15% |

| MQC | 800.0 | 89.65 - 95.61 | Within ±15% |

| HQC | 1200.0 | 89.65 - 95.61 | Within ±15% |

Stability

Fosamprenavir is generally stable in human plasma under various storage conditions.

| Stability Condition | Duration | Temperature | Stability (% of nominal) |

| Bench-top | 8 hours | Room Temp. | Within ±15% |

| Freeze-thaw | 3 cycles | -20°C to RT | Within ±15% |

| Long-term | 30 days | -80°C | Within ±15% |

| Autosampler | 24 hours | 4°C | Within ±15% |

Conclusion

The described LC-MS/MS method provides a robust and reliable approach for the quantitative determination of Fosamprenavir in human plasma. The use of this compound as an internal standard ensures high accuracy and precision, making this method suitable for regulated bioanalysis in support of clinical and preclinical studies. The provided protocols and validation data serve as a comprehensive guide for the implementation of this analytical methodology.

References

- 1. ijbpas.com [ijbpas.com]

- 2. Fosamprenavir : clinical pharmacokinetics and drug interactions of the amprenavir prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijper.org [ijper.org]

- 4. Quantification of fosamprenavir in spiked human plasma using liquid chromatography–electrospray ionization–tandem mass spectrophotometry–application to pharmacokinetic study [journals.ekb.eg]

Introduction

Amprenavir is an HIV-1 protease inhibitor that plays a crucial role in antiretroviral therapy.[1][2][3][4] The male genital tract can act as a sanctuary site for HIV, making it essential to understand the penetration of antiretroviral drugs into seminal fluid to assess their efficacy in preventing sexual transmission and managing viral reservoirs.[5][6] These application notes provide a detailed protocol for the quantitative analysis of Amprenavir in human seminal fluid using Amprenavir-d4 as an internal standard (IS) with a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This compound is a stable isotope-labeled version of Amprenavir, making it an ideal internal standard for mass spectrometry-based quantification, as it co-elutes with the analyte and compensates for variations during sample preparation and analysis.[7][8]

Principle

This method involves the extraction of Amprenavir and the internal standard, this compound, from seminal plasma via liquid-liquid extraction. The extracted analytes are then separated using reverse-phase high-performance liquid chromatography (HPLC) and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The concentration of Amprenavir in the seminal fluid sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of Amprenavir.

Experimental Protocols

1. Materials and Reagents

-

Amprenavir (analytical standard)

-

This compound (internal standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (analytical grade)

-

Chloroform (analytical grade)

-

Ultrapure water

-

Drug-free human seminal plasma (for calibration standards and quality controls)

2. Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical column (e.g., C18 reverse-phase column)

-

Microcentrifuge

-

Vortex mixer

-

Nitrogen evaporator

3. Preparation of Standard Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Amprenavir and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the Amprenavir primary stock solution with a 50:50 mixture of acetonitrile and water to create working standard solutions for calibration curve points.

-

Internal Standard Working Solution (1 µg/mL): Dilute the this compound primary stock solution with methanol to obtain a working solution of 1 µg/mL.

4. Sample Collection and Handling

-

Semen samples should be collected by masturbation after a period of sexual abstinence (e.g., 2-5 days).[9]

-

The sample should be collected in a clean, sterile container.[9]

-

Allow the semen sample to liquefy at room temperature for 30-60 minutes.[10][11]

-

Following liquefaction, centrifuge the sample to separate the seminal plasma from the spermatozoa.

-

The resulting seminal plasma should be stored at -80°C until analysis to ensure stability.

5. Sample Preparation (Liquid-Liquid Extraction)

-

Thaw the seminal plasma samples, calibration standards, and quality control samples at room temperature.

-

To 100 µL of seminal plasma in a microcentrifuge tube, add 10 µL of the 1 µg/mL this compound internal standard working solution and vortex briefly.

-

Add 500 µL of chloroform to the tube.

-

Vortex the mixture for 2 minutes to ensure thorough extraction.

-

Centrifuge the sample at 10,000 x g for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.

6. LC-MS/MS Analysis

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm)

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 40°C

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Amprenavir: m/z [parent ion] → [product ion]

-

This compound: m/z [parent ion + 4 Da] → [product ion]

-

-

Optimize other parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.

-